Cas no 1578-96-7 ((1-Methyl-1H-indazol-3-yl)methanol)

(1-Methyl-1H-indazol-3-yl)methanol is a versatile heterocyclic compound featuring an indazole core substituted with a hydroxymethyl group at the 3-position and a methyl group at the 1-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxymethyl group offers a handle for derivatization, enabling the formation of esters, ethers, or other derivatives. Its indazole scaffold is of interest due to its prevalence in bioactive molecules, particularly in kinase inhibitors and other therapeutic agents. The compound is typically supplied with high purity, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended to preserve stability.
(1-Methyl-1H-indazol-3-yl)methanol structure
1578-96-7 structure
Product Name:(1-Methyl-1H-indazol-3-yl)methanol
CAS No:1578-96-7
MF:C9H10N2O
MW:162.188501834869
MDL:MFCD08060470
CID:133754
PubChem ID:7164546
Update Time:2025-08-05

(1-Methyl-1H-indazol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-1H-indazol-3-yl)methanol
    • (1-methylindazol-3-yl)methanol
    • 1H-Indazole-3-methanol,1-methyl-
    • 3-(Hydroxymethyl)-1-methyl-1H-indazole
    • 1H-Indazole-3-methanol,1-methyl
    • 1-Methyl-3-hydroxymethylindazol
    • 1H-Indazole-3-methanol, 1-methyl-
    • 1-methyl-3-hydroxymethylindazole
    • KMEYZHACDFMRCW-UHFFFAOYSA-N
    • SBB087624
    • RP02249
    • PB23553
    • (1-Methyl-1H-indazol-3-yl) methanol
    • (1-methyl-1H-indazol-3-yl)methan-1-ol
    • EN002390
    • ST1100576
    • DB-
    • SCHEMBL1894540
    • W-205815
    • FT-0751592
    • EN300-318380
    • AKOS006344222
    • (1-methyl-1H-indazol-3-yl)methanol, AldrichCPR
    • DTXSID60428165
    • SY064554
    • MFCD08060470
    • AS-33757
    • CS-0053653
    • AMY33646
    • 1578-96-7
    • DB-010088
    • MDL: MFCD08060470
    • Inchi: 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3
    • InChI Key: KMEYZHACDFMRCW-UHFFFAOYSA-N
    • SMILES: OCC1C2C=CC=CC=2N(C)N=1

Computed Properties

  • Exact Mass: 162.07900
  • Monoisotopic Mass: 162.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.226
  • Boiling Point: 128
  • Flash Point: 154.791°C
  • Refractive Index: 1.622
  • PSA: 38.05000
  • LogP: 1.06560

(1-Methyl-1H-indazol-3-yl)methanol Security Information

(1-Methyl-1H-indazol-3-yl)methanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1-Methyl-1H-indazol-3-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:1578-96-7)(1-Methyl-1H-indazol-3-yl)methanol
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:09
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(1-Methyl-1H-indazol-3-yl)methanol Related Literature

Additional information on (1-Methyl-1H-indazol-3-yl)methanol

Introduction to (1-Methyl-1H-indazol-3-yl)methanol (CAS No. 1578-96-7)

Compound with the chemical name (1-Methyl-1H-indazol-3-yl)methanol and the CAS number 1578-96-7 is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the indazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development.

The structural framework of (1-Methyl-1H-indazol-3-yl)methanol consists of a fused bicyclic system comprising an indole ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 3-position. This particular arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex pharmacophores. The presence of both electron-donating and electron-withdrawing groups in its structure allows for various chemical modifications, enabling its use in constructing novel molecular entities.

In recent years, there has been a growing interest in indazole derivatives due to their reported pharmacological properties. Studies have shown that compounds within this class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The hydroxymethyl group in (1-Methyl-1H-indazol-3-yl)methanol serves as a key functional site for further derivatization, allowing chemists to explore different chemical pathways and develop new derivatives with enhanced biological efficacy.

One of the most compelling aspects of (1-Methyl-1H-indazol-3-yl)methanol is its role as a building block in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of indazole-based drugs that are currently under investigation for their potential therapeutic applications. The compound's ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, makes it an invaluable asset in medicinal chemistry laboratories.

The pharmaceutical industry has been particularly interested in indazole derivatives due to their potential as scaffolds for drug discovery. Researchers have leveraged the structural flexibility of these compounds to develop molecules with improved pharmacokinetic profiles and reduced toxicity. The hydroxymethyl group in (1-Methyl-1H-indazol-3-yl)methanol, for example, can be oxidized to form a carboxylic acid or reduced to an alcohol, providing multiple avenues for structural diversification.

Recent advancements in synthetic methodologies have further enhanced the utility of (1-Methyl-1H-indazol-3-yl)methanol. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex indazole derivatives, accelerating the drug discovery process. These methods have allowed researchers to explore new chemical spaces and identify novel lead compounds with promising therapeutic potential.

The biological activity of indazole derivatives is often influenced by subtle changes in their structure. The position and nature of substituents on the indazole ring can significantly impact their pharmacological effects. For instance, studies have demonstrated that modifications at the 3-position can alter the binding affinity of these compounds to biological targets, thereby modulating their biological activity.

In conclusion, (1-Methyl-1H-indazol-3-yl)methanol (CAS No. 1578-96-7) is a valuable intermediate in pharmaceutical chemistry with diverse applications in drug development. Its unique structural features and reactivity make it an attractive scaffold for designing novel bioactive molecules. As research in this field continues to progress, it is likely that additional therapeutic applications for this compound will be uncovered.

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Amadis Chemical Company Limited
(CAS:1578-96-7)(1-Methyl-1H-indazol-3-yl)methanol
A883469
Purity:99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g
Price ($):312.0/521.0/1041.0/1666.0
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